2-Isobutoxy-3,5-dimethylbenzoic acid 2-Isobutoxy-3,5-dimethylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20686968
InChI: InChI=1S/C13H18O3/c1-8(2)7-16-12-10(4)5-9(3)6-11(12)13(14)15/h5-6,8H,7H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

2-Isobutoxy-3,5-dimethylbenzoic acid

CAS No.:

Cat. No.: VC20686968

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-Isobutoxy-3,5-dimethylbenzoic acid -

Specification

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name 3,5-dimethyl-2-(2-methylpropoxy)benzoic acid
Standard InChI InChI=1S/C13H18O3/c1-8(2)7-16-12-10(4)5-9(3)6-11(12)13(14)15/h5-6,8H,7H2,1-4H3,(H,14,15)
Standard InChI Key SPEWYLGISZPTPA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)O)OCC(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone modified at three positions:

  • Carboxylic acid group at position 1.

  • Isobutoxy group (OCH2CH(CH3)2-\text{OCH}_2\text{CH}(\text{CH}_3)_2) at position 2.

  • Methyl groups (CH3-\text{CH}_3) at positions 3 and 5.

This arrangement creates steric hindrance around the aromatic ring, influencing reactivity and intermolecular interactions. The isobutoxy group’s branched alkoxy chain enhances lipophilicity, a critical factor in bioavailability for potential pharmaceutical applications .

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number1369414-48-1
Molecular FormulaC13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3
Molecular Weight222.28 g/mol
IUPAC Name2-(2-Methylpropoxy)-3,5-dimethylbenzoic acid
Key SubstituentsIsobutoxy, Methyl (×2)

Synthetic Methodologies

Etherification of 3,5-Dimethylsalicylic Acid

A Williamson ether synthesis could introduce the isobutoxy group:

  • Deprotonation: Treat 3,5-dimethylsalicylic acid with a strong base (e.g., NaOH) in ethanol to form a phenoxide ion.

  • Alkylation: React with isobutyl bromide (CH2CH(CH3)2Br\text{CH}_2\text{CH}(\text{CH}_3)_2\text{Br}) under reflux .

  • Acid Workup: Hydrolyze the intermediate ester to yield the carboxylic acid.

This method mirrors the synthesis of 2-ethoxybenzoic acid, where ethylation achieved an 80% yield using potassium tert-butoxide in dimethyl sulfoxide (DMSO) .

Oxidative Functionalization of Symmetrical Trimethylbenzenes

The patent CN105085228A describes oxidizing mesitylene (1,3,5-trimethylbenzene) to 3,5-dimethylbenzoic acid using oxygen and a composite catalyst . Adapting this approach:

  • Partial Oxidation: Introduce an isobutoxy group via radical-mediated C–H activation under catalytic conditions.

  • Selective Carboxylation: Employ directed ortho-metalation strategies to install the carboxylic acid group.

Physicochemical Properties

Predicted Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group; limited solubility in water.

  • Melting Point: Estimated >150°C based on analogues like 3,5-dimethylbenzoic acid (mp 168–170°C) .

  • Lipophilicity: High logP value (~3.5) inferred from the isobutoxy and methyl substituents, suggesting membrane permeability.

Table 2: Comparative Properties of Benzoic Acid Derivatives

CompoundMolecular WeightMelting PointlogP (Predicted)
2-Isobutoxy-3,5-dimethylbenzoic acid222.28>150°C3.5
3,5-Dimethylbenzoic acid 164.20168–170°C2.1
2-Ethoxybenzoic acid 180.1698–100°C1.8

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s steric and electronic profile makes it a candidate for:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to 2-ethoxybenzoic acid derivatives used in prodrug formulations .

  • Agrochemicals: Potential precursor to insect growth regulators (e.g., tebufenozide) that require lipophilic aromatic backbones .

Material Science

  • Liquid Crystal Synthesis: The rigid aromatic core and flexible isobutoxy chain could enable mesophase behavior in nematic liquid crystals.

SupplierLocationPurityPackaging Options
Zhuhai Aobokai Biomedical Technology Co.China>95%1 kg, 5 kg
Anhui Henuo Biotechnology Co.China>90%100 g, 500 g

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Evaluate antimicrobial and anti-inflammatory activity in vitro.

  • Crystallography: Resolve single-crystal structures to study supramolecular interactions.

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